molecular formula C9H9BrINO B1383817 3-Bromo-N-ethyl-5-iodobenzamide CAS No. 1874615-98-1

3-Bromo-N-ethyl-5-iodobenzamide

Cat. No.: B1383817
CAS No.: 1874615-98-1
M. Wt: 353.98 g/mol
InChI Key: LJPYORWQGNOWGB-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-5-iodobenzamide is a halogenated benzamide derivative featuring bromine and iodine substituents at the 3rd and 5th positions of the aromatic ring, respectively, and an ethylamide functional group. Its reactivity is influenced by the electron-withdrawing halogens (Br, I) and the amide group, which may facilitate cross-coupling reactions or hydrogen bonding in biological systems.

Properties

IUPAC Name

3-bromo-N-ethyl-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrINO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPYORWQGNOWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-5-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-5-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Differences Reference
3-Bromo-N-ethyl-5-iodobenzamide 3-Br, 5-I Ethylamide ~352 (estimated) Reference compound; ethylamide group enhances lipophilicity.
5-Bromo-2-iodobenzamide (B083) 5-Br, 2-I Amide ~352 Altered halogen positions may reduce steric hindrance in reactions.
3-Bromo-5-iodobenzoic Acid (B359) 3-Br, 5-I Carboxylic Acid ~343 Acidic group increases solubility in polar solvents; differs in reactivity.
2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide 5-I, 2-Cl, benzoxazolyl Benzoxazole, Chlorine 509.12 Complex heterocyclic structure; likely higher binding affinity in biological systems.
N-(3-Bromo-5-(trifluoromethyl)phenyl)-3-iodobenzamide (37a) 3-Br, 5-CF₃, 3-I Trifluoromethyl, Amide ~437 CF₃ group enhances metabolic stability and electron-withdrawing effects.

Key Observations:

Substituent Position Effects: Halogen placement (e.g., 3-Br vs. 5-Br) alters electronic distribution and steric accessibility. For example, 5-Bromo-2-iodobenzamide (B083) may exhibit faster nucleophilic substitution due to reduced steric hindrance compared to the 3-Bromo-5-iodo isomer .

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., B359) are more water-soluble than amides, making them suitable for aqueous-phase reactions .
  • The benzoxazole moiety in the compound from introduces a rigid planar structure, which could enhance interactions with aromatic residues in protein targets .

Synthetic Considerations :

  • Microwave-assisted synthesis (e.g., in ) is a common method for bromo/iodo benzamides, reducing reaction times compared to conventional heating .
  • Ethylamide groups (as in the target compound) may require protective strategies during synthesis to avoid undesired side reactions .

Biological Activity

3-Bromo-N-ethyl-5-iodobenzamide (CAS No. 1874615-98-1) is a synthetic compound belonging to the benzamide class, which has garnered interest in various biological applications due to its potential therapeutic properties. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H9BrINO
  • Molecular Weight : 304.0198 g/mol

The presence of bromine and iodine atoms on the benzamide ring contributes to its unique reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination and Iodination : The compound is synthesized from a benzamide precursor through bromination and iodination reactions.
  • Reaction Conditions : Common reagents include bromine and iodine in suitable solvents, often requiring protective group strategies to achieve the desired product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity Level
Staphylococcus aureus ATCC 25923Moderate to Strong
Bacillus cereus ATCC 14579Moderate to Strong
Escherichia coli ATCC 25922Moderate

The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit cellular processes .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its potential to inhibit tumor growth through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound has been shown to impede the proliferation of certain cancer cell lines.
  • Induction of Apoptosis : Research indicates that it may trigger apoptosis in cancer cells, leading to decreased viability.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors that regulate cellular functions. The precise pathways remain an area of ongoing research, but initial findings suggest modulation of signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Studies : A study demonstrated its effectiveness against multi-drug resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .
  • Anticancer Research : Experimental models have shown promising results regarding its ability to reduce tumor size and enhance the efficacy of existing chemotherapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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